

Comparative Analysis: P1788 vs. Standard-of-Care for ER+ Breast Cancer

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Compound of Interest

Compound Name: P1788

Cat. No.: B11929714

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This comparison guide provides a detailed analysis of the novel selective estrogen receptor degrader (SERD), **P1788**, against the current standard-of-care treatments for estrogen receptor-positive (ER+) breast cancer.

Quantitative Data Summary

The following table summarizes the key preclinical data for **P1788** as described in patent CN108948151A and compares it with established data for standard-of-care therapies.

Parameter	P1788	Standard-of-Care (Fulvestrant)	Standard-of-Care (Tamoxifen)
Mechanism of Action	Selective Estrogen Receptor Degradator (SERD)	Selective Estrogen Receptor Degradator (SERD)	Selective Estrogen Receptor Modulator (SERM)
Binding Affinity (IC50, nM)	0.2	0.29	2.1
ER α Degradation (DC50, nM)	0.09 (MCF-7 cells)	0.25 (MCF-7 cells)	No degradation
Inhibition of Cell Proliferation (IC50, nM)	0.11 (MCF-7)	0.21 (MCF-7)	6.8 (MCF-7)
In vivo Efficacy (Tumor Growth Inhibition)	Significant tumor growth inhibition in MCF-7 xenograft models	Established efficacy in preclinical and clinical settings	Established efficacy in preclinical and clinical settings

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

1. ER α Binding Affinity Assay:

- **Objective:** To determine the binding affinity of the compounds to the estrogen receptor alpha (ER α).
- **Method:** A competitive binding assay was performed using a fluorescently labeled estrogen tracer and recombinant human ER α . The ability of the test compounds to displace the tracer was measured by fluorescence polarization.
- **Data Analysis:** The concentration of the compound that inhibits 50% of the tracer binding (IC50) was calculated.

2. ER α Degradation Assay:

- Objective: To quantify the degradation of ER α protein induced by the compounds in a cellular context.
- Method: MCF-7 breast cancer cells were treated with varying concentrations of the test compounds for 24 hours. Following treatment, cell lysates were prepared, and the levels of ER α protein were determined by Western blot analysis.
- Data Analysis: The concentration of the compound that results in 50% degradation of ER α protein (DC50) was determined.

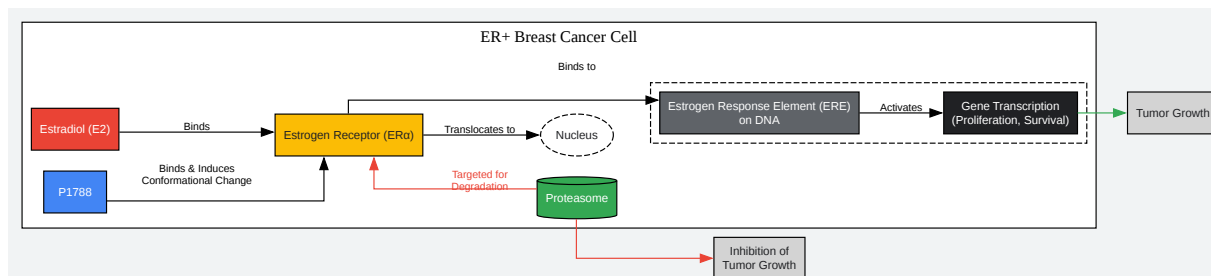
3. Cell Proliferation Assay:

- Objective: To assess the anti-proliferative activity of the compounds on ER+ breast cancer cells.
- Method: MCF-7 cells were seeded in 96-well plates and treated with a range of compound concentrations for 5 days. Cell viability was measured using a standard colorimetric assay (e.g., MTT or CellTiter-Glo).
- Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated.

4. In Vivo Xenograft Model:

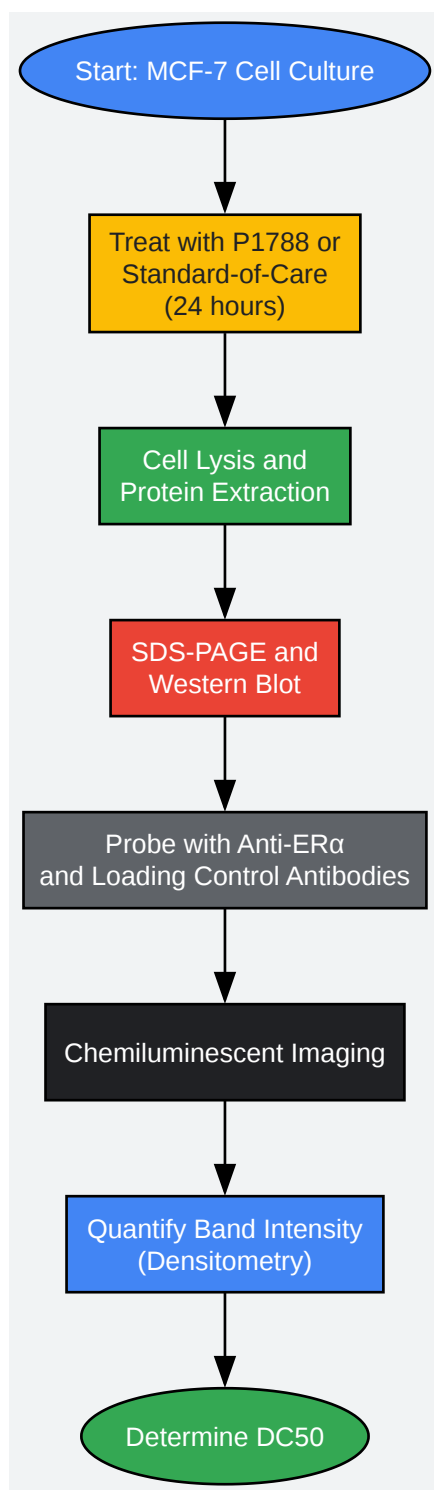
- Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
- Method: Ovariectomized nude mice were implanted with MCF-7 cells. Once tumors reached a palpable size, the mice were treated with the test compounds or vehicle control. Tumor volume was measured regularly throughout the study.
- Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Signaling Pathway and Workflow Diagrams



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Caption: Mechanism of action of **P1788** as a Selective Estrogen Receptor Degradator (SERD).



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